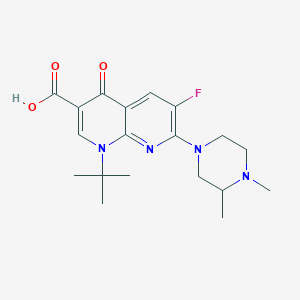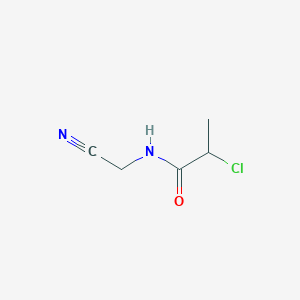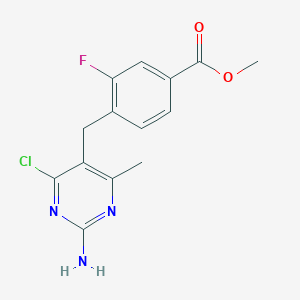![molecular formula C13H17N B8426386 rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane, cis](/img/structure/B8426386.png)
rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane, cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane, cis is a bicyclic compound that features a nitrogen atom within its structure. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential applications in drug design. The bicyclic framework provides a rigid structure that can mimic other biologically active molecules, making it a valuable scaffold in the development of new pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane, cis typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability. The reduction process often employs reagents such as lithium aluminum hydride (LiAlH4) to achieve the desired transformation . Another approach involves the use of photocatalytic Minisci-like conditions to introduce various functional groups at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable synthetic routes mentioned above can be adapted for larger-scale production. The use of photocatalytic conditions and readily available starting materials makes these methods suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions often involve reagents like LiAlH4.
Substitution: Substitution reactions can introduce different functional groups at the bridgehead position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: LiAlH4 is commonly employed for reduction reactions.
Substitution: Photocatalytic conditions using N-hydroxyphthalimide esters are effective for introducing various substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields amines or alcohols.
Wissenschaftliche Forschungsanwendungen
rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane, cis has several applications in scientific research:
Chemistry: The compound is used as a scaffold in the synthesis of new molecules with potential biological activity.
Biology: Its rigid structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: The compound’s unique properties are leveraged in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane, cis exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into binding sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azabicyclo[3.1.1]heptane: Another bicyclic compound with similar structural features but different biological properties.
3-Azabicyclo[3.1.0]hexane: A smaller bicyclic compound that also exhibits interesting biological activity.
Uniqueness
rac-(1R,6R)-3-benzyl-3-azabicyclo[4.1.0]heptane, cis is unique due to its specific bicyclic structure, which provides a rigid framework that can mimic other biologically active molecules. This makes it particularly valuable in drug design, where structural rigidity is often crucial for effective binding to molecular targets.
Eigenschaften
Molekularformel |
C13H17N |
|---|---|
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
3-benzyl-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C13H17N/c1-2-4-11(5-3-1)9-14-7-6-12-8-13(12)10-14/h1-5,12-13H,6-10H2 |
InChI-Schlüssel |
AWRVRPHELFNBNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2C1C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
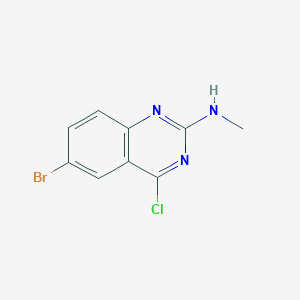
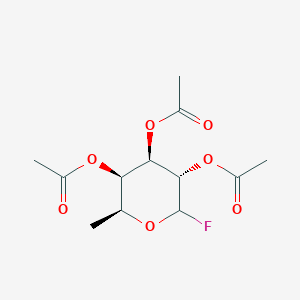
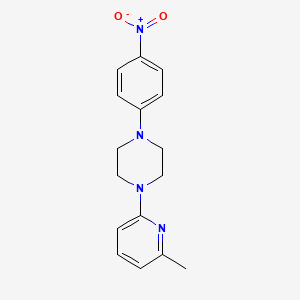
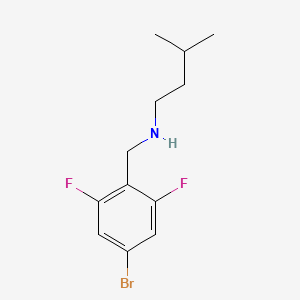
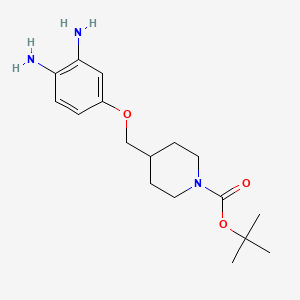
![(1R,2R)-6,7-Difluoro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one](/img/structure/B8426358.png)

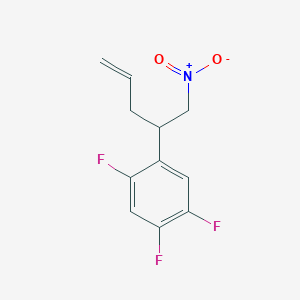

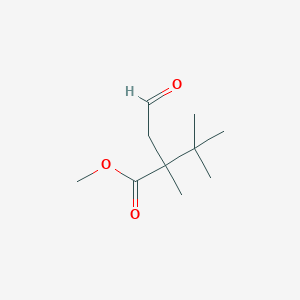
![5-amino-3-(2,3-dihydroxypropyl)-6H-thiazolo[4,5-d]pyrimidine-2,7-dione](/img/structure/B8426384.png)
